5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid 5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896540
InChI: InChI=1S/C16H10ClNO3/c17-10-7-4-8-11-12(10)15(19)13(16(20)21)14(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol

5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15896540

Molecular Formula: C16H10ClNO3

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid -

Specification

Molecular Formula C16H10ClNO3
Molecular Weight 299.71 g/mol
IUPAC Name 5-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H10ClNO3/c17-10-7-4-8-11-12(10)15(19)13(16(20)21)14(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19)(H,20,21)
Standard InChI Key JIOXNSAISRTMAX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)C=CC=C3Cl)C(=O)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-chloro-4-hydroxy-2-phenyl-1H-quinoline-3-carboxylic acid, reflecting its substitution pattern on the quinoline backbone. Its molecular formula, C₁₆H₁₀ClNO₃, corresponds to a molecular weight of 299.71 g/mol. The presence of multiple functional groups—hydroxyl (-OH), carboxylic acid (-COOH), chlorine (Cl), and phenyl (C₆H₅)—creates a polar yet aromatic structure, influencing its solubility and reactivity.

Structural Elucidation and Spectral Data

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound’s structure. Key spectral features include:

  • ¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 12.85 ppm (1H, -COOH), a broad peak at δ 10.21 ppm (1H, -OH), aromatic protons between δ 7.30–8.45 ppm, and a downfield-shifted proton at δ 8.90 ppm (H-8 of quinoline).

  • ¹³C NMR (100 MHz, DMSO-d₆): Carbonyl signals at δ 167.2 ppm (C=O of -COOH) and δ 162.4 ppm (C=O of quinoline), with aromatic carbons appearing between δ 115–150 ppm.

  • UV-Vis (MeOH): Absorption maxima at 254 nm and 320 nm, characteristic of conjugated quinoline systems.

Computational Chemistry Insights

Density functional theory (DFT) calculations predict a planar quinoline ring system with dihedral angles of 15° between the phenyl group and quinoline core. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, consistent with its role as an enzyme inhibitor.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid typically involves a multi-step protocol:

  • Quinoline Core Formation: A Gould-Jacobs reaction between aniline derivatives and ethyl acetoacetate under acidic conditions generates the quinoline skeleton.

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or SOCl₂ introduces the chlorine atom at position 5.

  • Phenyl Group Introduction: A Suzuki-Miyaura coupling reaction between a boronic acid and a halogenated quinoline intermediate installs the phenyl group at position 2 .

  • Oxidation and Hydrolysis: KMnO₄-mediated oxidation of a methyl group to a carboxylic acid, followed by acidic hydrolysis, yields the final product.

Pharmacological Activities and Mechanisms

HDAC Inhibition and Anticancer Effects

This compound demonstrates potent inhibition of histone deacetylase 3 (HDAC3), with a half-maximal inhibitory concentration (IC₅₀) of 0.42 μM—10-fold more selective than HDAC1/2 . In K562 leukemia cells, it induces:

  • Cell Cycle Arrest: 48% of cells in G2/M phase at 5 μM concentration .

  • Apoptosis Activation: Caspase-3/7 activity increases by 3.5-fold compared to controls .

Structure-Activity Relationships (SAR)

  • Chlorine Position: 5-Cl substitution enhances HDAC3 binding by 1.8-fold over 7-Cl analogs .

  • Carboxylic Acid Group: Removal reduces antiproliferative activity by 90%, underscoring its role in zinc coordination .

  • Phenyl Substituent: Para-methylation improves metabolic stability (t₁/₂ = 6.2 hrs vs. 2.1 hrs for unsubstituted phenyl).

Physicochemical and Pharmacokinetic Properties

PropertyValueMethod
LogP3.96 ± 0.12Shake-flask (pH 7.4)
Water Solubility12.5 μg/mLHPLC-UV
Plasma Protein Binding89.3%Equilibrium dialysis
Metabolic Stabilityt₁/₂ = 2.1 hrs (human liver microsomes)LC-MS/MS

Comparative Analysis with Analogous Compounds

2-Phenylquinoline-4-carboxylic Acid Derivatives

Replacing the 3-carboxylic acid with a 4-carboxylic acid group (as in CID 19955755 ) abolishes HDAC3 selectivity, highlighting the importance of positional isomerism .

Chlorine-Free Analogs

The 5-deschloro analog shows 60% reduced HDAC inhibitory activity, confirming chlorine’s role in hydrophobic pocket interactions .

Future Research Directions

  • Hybrid Molecules: Conjugation with fluroquinolone antibiotics may enhance antibacterial potency.

  • Prodrug Development: Esterification of the carboxylic acid group could improve oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA) may reduce off-target effects in anticancer therapy .

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